

Discovery and first synthesis of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1280849

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **3-Bromo-N-methoxy-N-methylbenzamide**

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of highly selective and efficient methodologies for the construction of carbon-carbon bonds is a paramount objective. The synthesis of ketones and aldehydes, fundamental building blocks in the pharmaceutical and fine chemical industries, has historically been challenged by the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives. The advent of the N-methoxy-N-methylamides, commonly known as Weinreb amides, represented a significant breakthrough in circumventing this perennial problem. Their discovery and development have provided chemists with a robust and versatile tool for the controlled acylation of organometallic species.

This guide provides an in-depth technical overview of the first synthesis of a specific and valuable Weinreb amide, **3-Bromo-N-methoxy-N-methylbenzamide**. This compound serves as a critical intermediate for the introduction of the 3-bromobenzoyl moiety in the synthesis of complex molecules, including active pharmaceutical ingredients. We will delve into the strategic considerations behind its synthesis, provide detailed experimental protocols, and explore the mechanistic underpinnings that ensure the reliability and efficiency of this process.

The Genesis of a Versatile Intermediate: Discovery and Strategic Significance

The "discovery" of **3-Bromo-N-methoxy-N-methylbenzamide** is intrinsically linked to the pioneering work of Steven M. Weinreb and Steven Nahm in 1981, who introduced the concept of using N-methoxy-N-methylamides as effective acylating agents.^[1] These amides react cleanly with organolithium and Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and collapses to the desired ketone or aldehyde upon acidic workup, thus preventing the formation of tertiary alcohol byproducts that often plague similar reactions with other acylating agents.^[1]

The strategic importance of **3-Bromo-N-methoxy-N-methylbenzamide** lies in its utility as a bifunctional synthetic building block. The Weinreb amide functionality provides a reliable handle for the introduction of a carbonyl group, while the bromine atom on the aromatic ring offers a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This dual reactivity makes it a valuable precursor in the synthesis of a wide array of complex organic molecules.^[2]

The First Synthesis: A Two-Step Approach

The synthesis of **3-Bromo-N-methoxy-N-methylbenzamide** is efficiently achieved through a two-step sequence starting from the readily available 3-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to furnish the target Weinreb amide.

Step 1: Synthesis of the Key Intermediate: 3-Bromobenzoyl Chloride

The initial and critical step in this synthetic sequence is the activation of 3-bromobenzoic acid by converting it to the corresponding acyl chloride. Thionyl chloride (SOCl_2) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO_2), which can be easily removed from the reaction mixture.^[3]

Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride^[3]

Materials:

- 3-Bromobenzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or dichloromethane (optional, the reaction can be run neat)
- Dry glassware (round-bottom flask, reflux condenser with a drying tube)
- Magnetic stirrer and heating mantle
- Vacuum distillation apparatus

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, place 3-bromobenzoic acid.
- Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like anhydrous toluene can be used, but the reaction proceeds efficiently neat.
- Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).
- Maintain the reflux for 2-4 hours. The reaction is complete when the evolution of HCl and SO_2 gases ceases.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation at atmospheric pressure.
- The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at $74\text{-}75^\circ\text{C}/0.5\text{ mmHg}$.^[4]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO_2 gases. Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety goggles, lab coat) is essential. All glassware must be scrupulously dried to prevent hydrolysis.

Step 2: Formation of the Weinreb Amide: 3-Bromo-N-methoxy-N-methylbenzamide

With the activated acyl chloride in hand, the final step is the nucleophilic acyl substitution with N,O-dimethylhydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of 3-Bromo-N-methoxy-N-methylbenzamide^[1]

Materials:

- 3-Bromobenzoyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Triethylamine or pyridine (base)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Dry glassware
- Magnetic stirrer

Procedure:

- In a dry round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the solution to liberate the free amine.
- In a separate flask, dissolve 3-bromobenzoyl chloride in anhydrous dichloromethane.
- Slowly add the solution of 3-bromobenzoyl chloride to the cold solution of N,O-dimethylhydroxylamine.

- Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the reaction mixture is typically worked up by washing with a dilute acid solution (e.g., 1 M HCl) to remove excess base and unreacted amine, followed by a wash with a saturated sodium bicarbonate solution and brine.
- The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by silica gel chromatography or recrystallization to yield pure **3-Bromo-N-methoxy-N-methylbenzamide** as a white crystalline solid.[2]

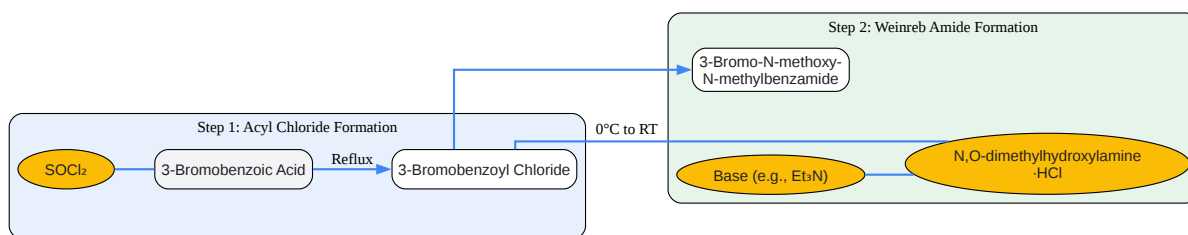
Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
3-Bromobenzoic acid	C ₇ H ₅ BrO ₂	201.02	decomposes	155-158	-
3-Bromobenzoyl chloride	C ₇ H ₄ BrClO	219.46	74-75 @ 0.5 mmHg[4]	-	1.662[4]
3-Bromo-N-methoxy-N-methylbenzamide	C ₉ H ₁₀ BrNO ₂	244.08[5]	330[2]	55-57[2]	-

Visualization of the Synthetic Pathway

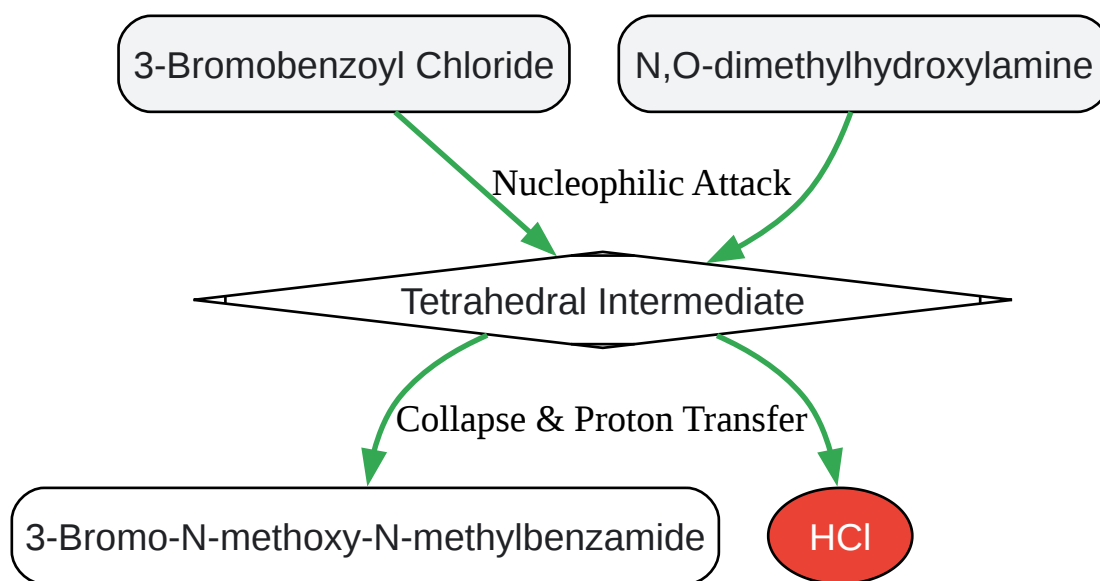
Diagram 1: Overall Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic route to **3-Bromo-N-methoxy-N-methylbenzamide**.

Diagram 2: Mechanism of Weinreb Amide Formation



[Click to download full resolution via product page](#)

Caption: Mechanism of the Weinreb amide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromobenzoyl chloride | 1711-09-7 [chemicalbook.com]
- 5. 3-Bromo-N-methoxy-N-methylbenzamide | 207681-67-2 | HIA68167 [biosynth.com]
- To cite this document: BenchChem. [Discovery and first synthesis of 3-Bromo-N-methoxy-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280849#discovery-and-first-synthesis-of-3-bromo-n-methoxy-n-methylbenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com